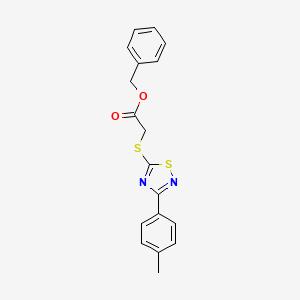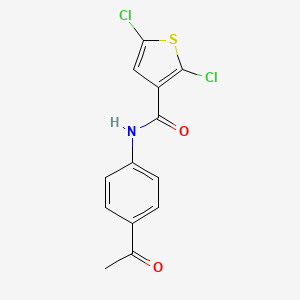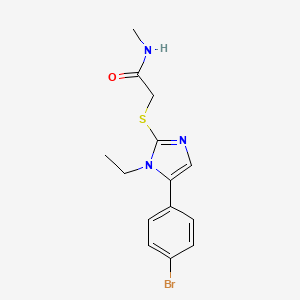
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Research on thioacetamide derivatives, including imidazopyridine- and purine-thioacetamide derivatives, is significant due to their potential applications in imaging, as PET tracers, and for their therapeutic properties. Studies focus on the synthesis, structure analysis, and exploration of their chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves reactions under specific conditions to achieve desired structures. For example, reactions with phenyl isothiocyanate, active methylene reagents, or hydrazonyl chlorides produce various derivatives, including thiole, thiophene, pyrane, and pyrazole derivatives (Khalil, Sayed, & Raslan, 2012).
Molecular Structure Analysis
Structural analysis of synthesized compounds is performed using techniques like IR, EI-MS, 1H NMR, and 13C NMR. This analysis confirms the successful synthesis and elucidates the molecular structure of the compounds (Abbasi et al., 2018).
Chemical Reactions and Properties
Chemical reactions involve various transformations, such as cyclization, S-alkylation, and condensation, leading to the formation of novel derivatives with potential biological activities. These reactions are influenced by the reagents used, reaction conditions, and the presence of functional groups in the starting materials (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are determined through various analytical techniques. These properties are crucial for understanding the behavior of compounds in different environments and for their application in medicinal chemistry (Klika et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability, and the ability to undergo further chemical transformations, are explored through experimental studies. These properties are essential for the development of compounds with desired biological or chemical activities (Rehman et al., 2016).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties suitable for use as antimicrobial agents represents a key area of research. Compounds derived from cyanoacetamide, such as 2-pyridone derivatives, have been obtained via reactions with acetylacetone or arylidenes malononitrile. Additionally, cycloaddition reactions and treatments with elemental sulfur have led to the creation of chromene, hydrazone, pyrazole, thiazole, and thiophene derivatives, showcasing the compound's versatility in synthesizing a broad range of heterocycles with potential antimicrobial activities (Darwish et al., 2014).
Antimicrobial and Antituberculosis Activities
The antimicrobial properties of compounds derived from 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide have been a focus of study. Various synthesized compounds, including 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, have demonstrated promising antimicrobial and antituberculosis activities. These findings indicate the potential of these compounds in addressing infectious diseases caused by bacteria and Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Antioxidant and Antimicrobial Applications
Research into the Biginelli reaction of ethyl acetoacetate, thiourea, and various aromatic aldehydes has led to the synthesis of thiazolopyrimidine derivatives with notable antioxidant and antimicrobial activities. This underscores the compound's role in developing new therapeutic agents capable of combating oxidative stress and microbial infections (Youssef & Amin, 2012).
Molecular Design for Antimicrobial Agents
The design and synthesis of imidazole derivatives targeting the dihydropteroate synthase enzyme have been explored for their antimicrobial activities. These studies have demonstrated that certain imidazole derivatives exhibit appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. Moreover, some analogues have shown activity against resistant bacterial strains, suggesting their potential as novel antimicrobial agents (Daraji et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3OS/c1-3-18-12(10-4-6-11(15)7-5-10)8-17-14(18)20-9-13(19)16-2/h4-8H,3,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQGYQDDCKTDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487666.png)
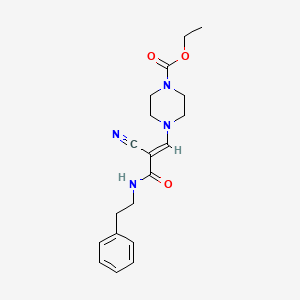
![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)
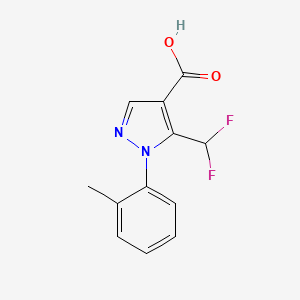
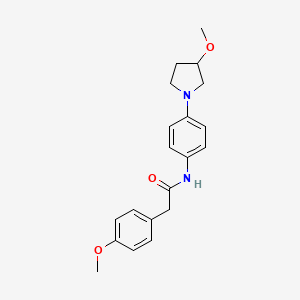
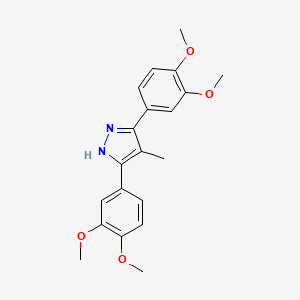
![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2487678.png)
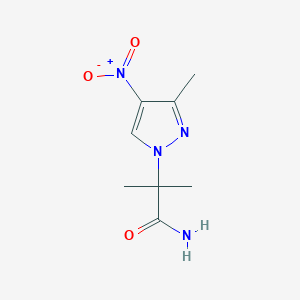
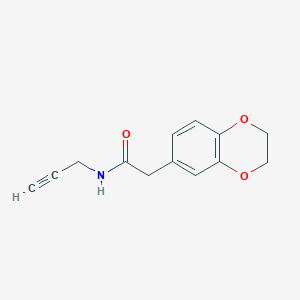
![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)
![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)
